molecular formula C14H10F3N3OS2 B2875403 1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone CAS No. 866136-59-6

1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone

Cat. No.: B2875403
CAS No.: 866136-59-6
M. Wt: 357.37
InChI Key: GMPACAQLPBSTSR-UHFFFAOYSA-N
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Description

1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone is a useful research compound. Its molecular formula is C14H10F3N3OS2 and its molecular weight is 357.37. The purity is usually 95%.
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Biological Activity

1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole with appropriate electrophiles. The presence of the thiazole and triazole moieties contributes to its biological properties. The compound's structure can be confirmed through various spectroscopic methods including NMR and mass spectrometry.

Anticancer Activity

Research has shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit notable anticancer properties. A study evaluating several thiazolo-triazole derivatives indicated that compounds similar to this compound demonstrated potent activity against various cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma .

Table 1: Anticancer Activity of Thiazolo-Triazole Derivatives

Compound NameCell Line TestedIC50 Value (µM)Reference
Compound ARenal Cancer5.0
Compound BBreast Cancer3.7
Compound CColon Cancer4.5

Antimicrobial Activity

In addition to anticancer effects, the compound has shown potential antimicrobial activity. Research indicates that related thiazolo-triazole compounds possess inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 µM for certain derivatives .

Table 2: Antimicrobial Activity of Thiazolo-Triazole Derivatives

Compound NameBacterial StrainMIC (µM)Reference
Compound DPseudomonas aeruginosa0.21
Compound EEscherichia coli0.30
Compound FStaphylococcus aureus0.25

Structure-Activity Relationships (SAR)

The biological activity of thiazolo-triazole compounds is closely linked to their structural features. The presence of electron-withdrawing groups such as trifluoromethyl enhances the potency against cancer cells and bacteria by increasing the electron deficiency at the reactive sites on the molecule. This modification can lead to improved binding affinities for biological targets.

Case Studies

Several case studies have highlighted the efficacy of thiazolo-triazole derivatives:

  • Case Study on Anticancer Effects : A recent study demonstrated that a derivative structurally similar to our compound exhibited a significant reduction in tumor size in xenograft models of breast cancer when administered at a dose of 10 mg/kg body weight .
  • Case Study on Antimicrobial Resistance : Another investigation focused on the antimicrobial properties against resistant strains of Escherichia coli. The compound was effective in reducing bacterial load in infected tissue samples from treated mice compared to controls .

Properties

IUPAC Name

1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3OS2/c1-8-12(23-13-18-7-19-20(8)13)11(21)6-22-10-4-2-3-9(5-10)14(15,16)17/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPACAQLPBSTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(=O)CSC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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